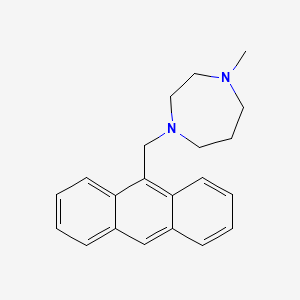

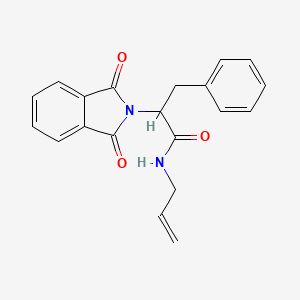

![molecular formula C17H23NO4S B5164054 methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)

methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate, also known as Methyl BTH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a synthetic analog of the natural product BTH, which is derived from the bacterium Pseudomonas syringae. Methyl BTH has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH involves the activation of plant defense pathways. Specifically, it activates the salicylic acid (SA) signaling pathway, which is involved in the induction of SAR. methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH is thought to act as an analog of SA, which is a natural plant hormone that regulates defense responses. By mimicking the effects of SA, methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH can induce the expression of genes involved in SAR and enhance plant defense against pathogens.

Biochemical and Physiological Effects

methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH has a range of biochemical and physiological effects on plants. It has been shown to induce the expression of pathogenesis-related (PR) genes, which are involved in plant defense against pathogens. methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH also enhances the production of reactive oxygen species (ROS), which are signaling molecules involved in plant defense. In addition, methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH has been shown to increase the activity of enzymes involved in the production of plant secondary metabolites.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH in lab experiments is its ability to induce SAR in plants. This makes it a valuable tool for investigating the molecular mechanisms underlying plant defense responses. Another advantage is its ability to enhance the production of plant secondary metabolites, which can be used in a variety of applications. However, one limitation of using methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH is its potential toxicity to plants at high concentrations. Careful dosing and monitoring are required to ensure that the compound does not have adverse effects on plant growth and development.

Future Directions

There are several future directions for research on methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH. One area of interest is the identification of the molecular targets of methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH within the SA signaling pathway. This could lead to the development of more specific and effective analogs of SA for inducing SAR in plants. Another area of interest is the investigation of the effects of methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH on plant-microbe interactions, particularly in the context of the plant microbiome. Finally, there is potential for the development of methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH as a biopesticide for use in agriculture, as it has been shown to enhance plant defense against a range of pathogens.

Synthesis Methods

The synthesis of methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH involves several steps, starting with the reaction of 3-hydroxytetrahydrothiophene-2-carboxylic acid with benzoyl chloride to form 4-(benzoylamino)-3-hydroxytetrahydrothiophene-2-carboxylic acid. This compound is then esterified with methyl pentanoate using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH, which can be purified by column chromatography.

Scientific Research Applications

Methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH has been used in a variety of scientific research applications, particularly in the field of plant biology. It has been shown to induce systemic acquired resistance (SAR) in plants, a process by which plants develop immunity to pathogens after being exposed to a low dose of a pathogen or pathogen-derived compound. methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate BTH has also been shown to enhance the production of plant secondary metabolites, which are compounds that have potential applications in medicine, agriculture, and industry.

properties

IUPAC Name |

methyl 5-(4-benzamido-3-hydroxythiolan-2-yl)pentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-8,13-14,16,20H,5-6,9-11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXMYDFBYDXTMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5163979.png)

![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5163985.png)

![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5164000.png)

![3-methyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5164005.png)

![2,5-dibenzyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5164021.png)

![N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5164028.png)

![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)

![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)

![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)